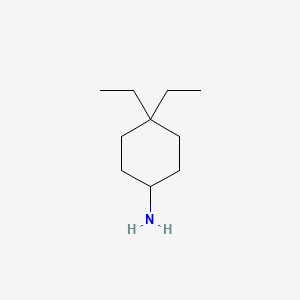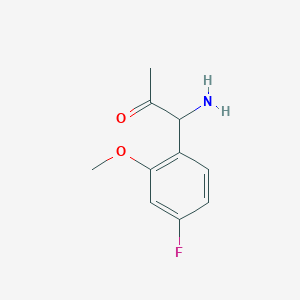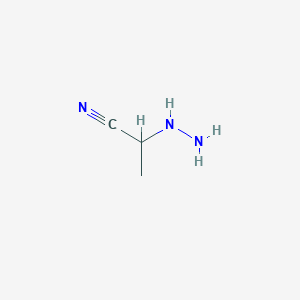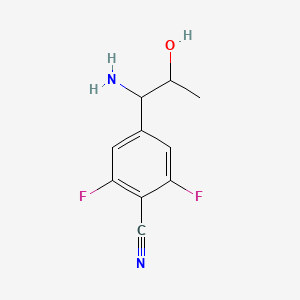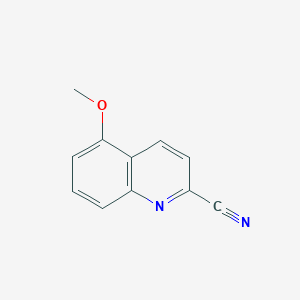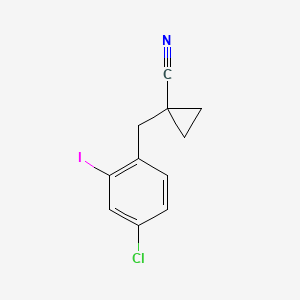
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H9ClIN and a molecular weight of 317.55 g/mol . This compound is known for its unique combination of reactivity and selectivity, making it valuable for advanced research and industrial applications .
Métodos De Preparación
The synthesis of 1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile typically involves the reaction of 4-chloro-2-iodobenzyl chloride with cyclopropane-1-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve bulk manufacturing processes, including custom synthesis and procurement .
Análisis De Reacciones Químicas
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like DMF, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Medicine: The compound is studied for its potential therapeutic applications.
Industry: The compound is used in industrial processes for the production of various chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)cyclopropane-1-carbonitrile: This compound lacks the iodine atom, which may affect its reactivity and selectivity.
1-(4-Iodobenzyl)cyclopropane-1-carbonitrile: This compound lacks the chlorine atom, which may affect its reactivity and selectivity.
The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which confer specific reactivity and selectivity properties .
Propiedades
Fórmula molecular |
C11H9ClIN |
|---|---|
Peso molecular |
317.55 g/mol |
Nombre IUPAC |
1-[(4-chloro-2-iodophenyl)methyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9ClIN/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5H,3-4,6H2 |
Clave InChI |
QJNTVWWYBBTINE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=C(C=C(C=C2)Cl)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



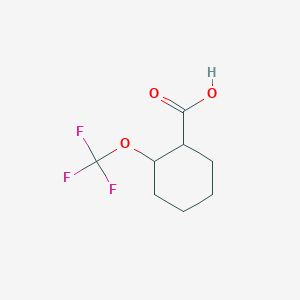


![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)



